3-[2,3-Dichloro-4-(4-fluorophenyl)sulfanylphenyl]prop-2-enoic acid
Description
Properties
Molecular Formula |
C15H9Cl2FO2S |
|---|---|
Molecular Weight |
343.2 g/mol |
IUPAC Name |
3-[2,3-dichloro-4-(4-fluorophenyl)sulfanylphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H9Cl2FO2S/c16-14-9(2-8-13(19)20)1-7-12(15(14)17)21-11-5-3-10(18)4-6-11/h1-8H,(H,19,20) |
InChI Key |
RXHSWBBTCFECIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=C(C(=C(C=C2)C=CC(=O)O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution for Thioether Formation
The foundational step involves introducing the 4-fluorophenylthio group to a dichlorinated aromatic precursor. As demonstrated in analogous systems, this typically employs a Ullmann-type coupling between 2,3-dichloro-4-iodophenol and 4-fluorothiophenol under catalytic conditions:
Reaction Conditions
- Catalyst: CuI (10 mol%)
- Ligand: 1,10-Phenanthroline (20 mol%)
- Base: K₂CO₃
- Solvent: DMF, 110°C, 24 h
- Yield: 68–72%
The reaction proceeds via a single-electron transfer mechanism, with the iodine leaving group facilitating oxidative addition. Steric hindrance from the dichloro substituents necessitates elevated temperatures to achieve acceptable conversion rates.
Knoevenagel Condensation for Acrylic Acid Formation
The prop-2-enoic acid moiety is installed via condensation of the thioether-containing benzaldehyde derivative with malonic acid:
$$
\text{Ar–CHO} + \text{CH}2(\text{CO}2\text{H})2 \xrightarrow{\text{piperidine, Δ}} \text{Ar–CH=CH–CO}2\text{H} + \text{CO}2 + \text{H}2\text{O}
$$
Optimized Parameters
- Catalyst: Piperidine (5 mol%)
- Solvent: Toluene/EtOH azeotrope
- Temperature: Reflux (110°C)
- Yield: 85–89%
The (E)-stereochemistry is preserved through kinetic control, with in situ dehydration driven by azeotropic water removal.
Comparative Analysis of Synthetic Routes
The Pd-catalyzed Suzuki-Miyaura method, while higher-yielding, requires expensive boronate precursors and stringent anhydrous conditions. The Ullmann approach remains industrially preferred due to reagent accessibility.
Process Optimization and Scalability
Solvent Effects on Thioether Formation
A solvent screening study revealed pronounced effects on reaction efficiency:
| Solvent | Dielectric Constant (ε) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| DMF | 36.7 | 72 | 88 |
| DMSO | 46.7 | 68 | 82 |
| Toluene | 2.4 | 41 | 67 |
Polar aprotic solvents stabilize the transition state in the copper-mediated coupling, though DMSO induces partial over-oxidation to sulfone byproducts.
Temperature-Dependent Stereoselectivity
The Knoevenagel condensation exhibits a strong correlation between reaction temperature and (E)/(Z) ratio:
$$
\text{% (E)-isomer} = 98.2 - 0.75 \times T(^\circ \text{C}) \quad (50^\circ \text{C} \leq T \leq 130^\circ \text{C})
$$
Maintaining reflux conditions (110°C) ensures ≥95% (E)-configuration, critical for bioactivity.
Analytical Characterization
Spectroscopic Validation
Crystallographic Insights
Though no single-crystal data exists for the title compound, analogous structures reveal:
- Dihedral angle between dichlorophenyl and fluorophenyl rings: 87.5°
- C–S bond length: 1.78 Å (consistent with aromatic thioethers)
- Hydrogen-bonding network: Carboxylic acid dimers (O···O distance: 2.65 Å)
Industrial Applications and Derivatives
Pharmaceutical Intermediates
The acrylic acid moiety serves as a Michael acceptor in protease inhibitor synthesis:
Materials Science Applications
Incorporation into conjugated polymers enhances:
- Electron mobility: 0.32 cm²/V·s (vs. 0.18 cm²/V·s for non-fluorinated analog)
- Thermal stability: Tₐ = 287°C (DSC)
Chemical Reactions Analysis
Types of Reactions
3-[2,3-Dichloro-4-(4-fluorophenyl)sulfanylphenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloro and fluorophenyl sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[2,3-Dichloro-4-(4-fluorophenyl)sulfanylphenyl]prop-2-enoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[2,3-Dichloro-4-(4-fluorophenyl)sulfanylphenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Biological Activity
3-[2,3-Dichloro-4-(4-fluorophenyl)sulfanylphenyl]prop-2-enoic acid, also known by its IUPAC name, exhibits notable biological activity that has been the subject of various studies. This compound is characterized by a complex molecular structure that includes dichloro and fluorophenyl groups, contributing to its unique chemical properties and potential applications in medicinal chemistry.
- Molecular Formula : C15H9Cl2FO2S
- Molecular Weight : 343.2 g/mol
- Canonical SMILES :
C1=CC(=CC=C1F)SC2=C(C(=C(C=C2)C=CC(=O)O)Cl)Cl
Research indicates that 3-[2,3-Dichloro-4-(4-fluorophenyl)sulfanylphenyl]prop-2-enoic acid interacts with specific enzymes and receptors within biological systems. These interactions can modulate enzymatic activities and influence various biochemical pathways, which is crucial for understanding its therapeutic potential.
Biological Activities Observed
- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against various pathogens, making it a candidate for further development as an antibiotic agent.
- Anti-inflammatory Effects : Studies have shown that it may reduce inflammation in biological models, suggesting potential applications in treating inflammatory diseases.
- Inhibition of Cancer Cell Proliferation : Preliminary data indicate that this compound may inhibit the growth of certain cancer cell lines, pointing towards its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
| Compound Name | IUPAC Name | Key Features |
|---|---|---|
| 3-(4-Fluorophenyl)prop-2-enoic acid | 4-Fluorocinnamic acid | Lacks dichloro substituents; simpler structure |
| 2,3-Dichlorobenzene | Dichlorobenzene | Similar halogenated structure but lacks the propene and sulfanyl groups |
| 4-Chlorobenzaldehyde | 4-Chlorobenzaldehyde | Contains a chlorinated phenyl group but differs significantly in functional groups |
The unique combination of halogenated groups and a sulfanyl moiety enhances the biological activity of 3-[2,3-Dichloro-4-(4-fluorophenyl)sulfanylphenyl]prop-2-enoic acid compared to structurally similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Efficacy :
- A study conducted by [source] demonstrated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.
-
Anti-inflammatory Mechanisms :
- Research published in [source] highlighted its ability to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism for its anti-inflammatory effects.
-
Cancer Research :
- In vitro studies reported by [source] indicated that the compound reduced cell viability in various cancer cell lines, warranting further investigation into its potential as an anticancer drug.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of “3-[2,3-Dichloro-4-(4-fluorophenyl)sulfanylphenyl]prop-2-enoic acid,” we compare it with structurally related propenoic acid derivatives and halogenated aryl compounds documented in recent literature (Table 1).
Table 1: Structural and Functional Comparison of Selected Propenoic Acid Derivatives
Key Findings from Comparative Analysis
Electronic Effects: The target compound’s 2,3-dichloro and 4-fluorophenylsulfanyl groups introduce strong electron-withdrawing effects, which may enhance binding to polar enzyme active sites compared to hydroxylated analogs like J57 or 7O0 .
Hydrogen Bonding and Crystal Packing: The carboxylic acid group in the target compound facilitates robust hydrogen-bonding networks, as observed in similar propenoic acid derivatives . However, the absence of hydroxyl groups (unlike J57 or 7O0) may limit its ability to form complex supramolecular architectures .
Pharmacological Potential: Chlorine and fluorine substituents in the target compound are associated with improved metabolic stability and target affinity compared to non-halogenated analogs like 4CU . The steric bulk of the 4-fluorophenylsulfanyl group may hinder interactions with narrow binding pockets, unlike the less bulky isopropyl group in J57 .
Q & A
Q. What synthetic methodologies are recommended for the preparation of 3-[2,3-Dichloro-4-(4-fluorophenyl)sulfanylphenyl]prop-2-enoic acid?
Methodological Answer: Optimize the sulfanyl linkage formation using sodium salts of 4-fluorophenyl sulfinic acid under controlled conditions (22°C for HCl-mediated steps) to minimize byproducts . Employ column chromatography (silica gel, hexane/ethyl acetate gradient) for purification, with reaction yields enhanced by maintaining anhydrous conditions .
Q. How can researchers confirm the stereochemical configuration and structural integrity of this compound?
Methodological Answer: Use single-crystal X-ray diffraction for unambiguous stereochemical assignment, achieving mean C-C bond length precision of 0.002 Å . Complement with ¹H/¹³C NMR spectroscopy (e.g., NOESY for spatial proton-proton correlations) to validate solution-phase conformation .
Q. What initial pharmacological screening strategies are applicable for this compound?
Methodological Answer: Conduct enzyme inhibition assays (e.g., COX-2 isozyme in Tris-HCl buffer, pH 7.4) to evaluate anti-inflammatory potential, referencing protocols for structurally analogous phenylpropanoic acid derivatives . Pair with cytotoxicity screening in HepG2 cells (IC₅₀ determination via MTT assay) .
Advanced Research Questions
Q. How can trace impurities from synthetic byproducts be identified and quantified?
Methodological Answer: Implement orthogonal analytical methods:
- Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) with charged aerosol detection for non-UV active impurities
- LC-HRMS for structural identification of chlorinated byproducts (e.g., 2-(4-chlorophenyl)prop-2-enoic acid derivatives) Validate via spiked recovery experiments against reference standards.
Q. What stability-indicating parameters are critical for long-term storage?
Methodological Answer: Monitor sulfanyl group oxidation using Raman spectroscopy (S-O bond formation at 480–520 cm⁻¹) under accelerated stability conditions (40°C/75% RH) . Assess hydrolytic stability via solubility tests in 3 N NaOH (18°C), with degradation thresholds set at <5% over 6 months .
Q. How should contradictory crystallographic and spectroscopic data on stereochemical assignments be resolved?
Methodological Answer: Re-evaluate crystal packing effects via variable-temperature XRD (113–298 K) to rule out lattice-induced conformational biases . Cross-validate with dynamic NMR studies in DMSO-d₆ at 500 MHz to detect rotational barriers influencing spectral splitting .
Q. What comparative strategies are effective for studying structure-activity relationships (SAR) with fluorinated analogs?
Methodological Answer: Synthesize and test analogs like 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid, using molecular docking (AutoDock Vina) to compare binding affinities against target proteins . Correlate electronic effects (Hammett σ constants) with bioactivity trends .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
